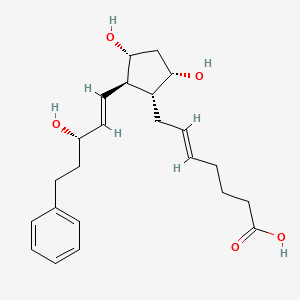
5-trans-17-phenyl trinor Prostaglandin F2alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-trans-17-phenyl trinor Prostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. This compound is an isomer of 17-phenyl trinor Prostaglandin F2alpha, where the double bond between carbons 5 and 6 has been changed from cis (Z) to trans (E) . It is primarily used as an analytical standard for detecting and quantifying impurities in commercial preparations of prostaglandin analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-trans-17-phenyl trinor Prostaglandin F2alpha involves several steps, including the formation of the prostaglandin skeleton and the introduction of the phenyl group at the 17th position. The key steps typically involve:
Formation of the Prostaglandin Skeleton: This is achieved through a series of reactions starting from a suitable precursor, such as a cyclopentane derivative.
Introduction of the Phenyl Group: The phenyl group is introduced at the 17th position using a Grignard reaction or a similar organometallic reaction.
Isomerization: The final step involves the isomerization of the double bond between carbons 5 and 6 from cis (Z) to trans (E) using specific catalysts and reaction conditions
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-trans-17-phenyl trinor Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
5-trans-17-phenyl trinor Prostaglandin F2alpha has several scientific research applications, including:
Chemistry: Used as an analytical standard for detecting and quantifying impurities in commercial preparations of prostaglandin analogs.
Biology: Studied for its potential biological activity, although specific published reports on its biological activity are limited.
Medicine: Investigated for its potential use as an ocular hypotensive drug, similar to its cis isomer.
Industry: Used in the development and quality control of pharmaceutical products containing prostaglandin analogs
Mechanism of Action
The mechanism of action of 5-trans-17-phenyl trinor Prostaglandin F2alpha is likely similar to that of its cis isomer. It is believed to exert its effects by binding to prostaglandin receptors and modulating various physiological processes. The specific molecular targets and pathways involved include the activation of prostaglandin F receptors, leading to changes in intracellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
17-phenyl trinor Prostaglandin F2alpha: The cis isomer of 5-trans-17-phenyl trinor Prostaglandin F2alpha, used as an ocular hypotensive drug.
Bimatoprost: A prostaglandin analog used to treat glaucoma and ocular hypertension.
Latanoprost: Another prostaglandin analog used for similar medical applications
Uniqueness
This compound is unique due to its trans configuration of the double bond between carbons 5 and 6, which may result in different biological activities and properties compared to its cis isomer and other similar compounds .
Properties
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1+,15-14+/t18-,19+,20+,21-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-UGYUJCRHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C/CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide](/img/structure/B8236228.png)
![1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol](/img/structure/B8236236.png)
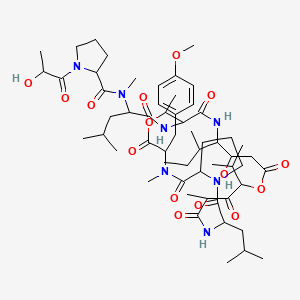
![3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B8236250.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8236259.png)
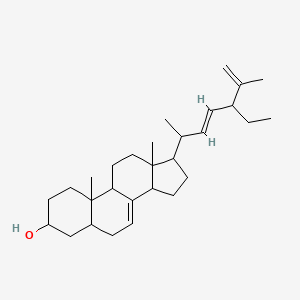
![(1S,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8236263.png)
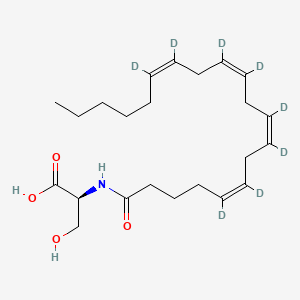
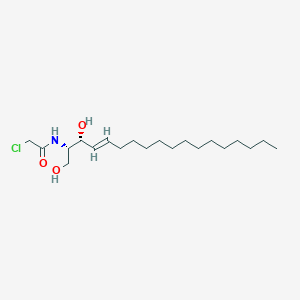
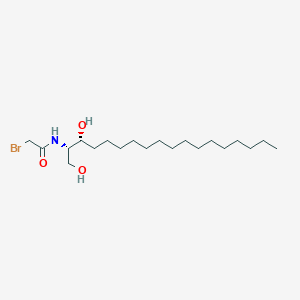
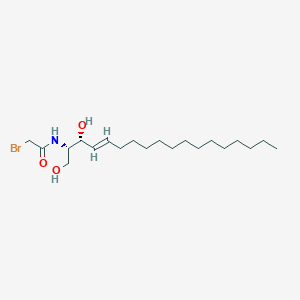
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8236318.png)
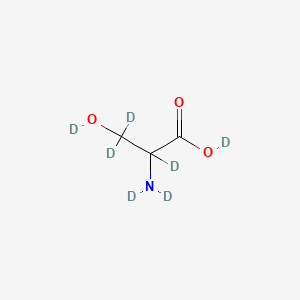
![2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)
